4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Description
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted at position 4 with a tert-butoxycarbonyl (Boc)-protected piperazinyl group and at position 5 with a bromine atom (Fig. 1). The Boc group enhances solubility and stability, while the bromine facilitates further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN5O2/c1-15(2,3)23-14(22)21-6-4-20(5-7-21)13-11-10(16)8-17-12(11)18-9-19-13/h8-9H,4-7H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUNNCWOKMEGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Method
| Step | Reactants & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Intermediate 2 (5 mmol, 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine), 1-tert-butoxycarbonylpiperazine (6 mmol), N-ethyl-N,N-diisopropylamine (7.5 mmol), 1,4-dioxane (5 mL) | The reactants are dissolved in 1,4-dioxane and subjected to microwave irradiation at 80 °C for 2 hours. This facilitates nucleophilic substitution of the 4-chloro group with the Boc-piperazine. | 78.5% |
After completion, the reaction mixture is concentrated under reduced pressure, and the crude product is purified by recrystallization to yield the target compound as a white solid.
Reaction Conditions and Optimization
- Solvent: 1,4-Dioxane is preferred due to its ability to dissolve both reactants and withstand microwave conditions.
- Base: N-ethyl-N,N-diisopropylamine (DIEA) serves as a non-nucleophilic base to neutralize the HCl formed during substitution.
- Temperature and Time: Microwave irradiation at 80 °C for 2 hours significantly improves the reaction rate and yield compared to conventional heating.
- Purification: Recrystallization from appropriate solvents yields a high-purity product.
Mechanistic Insights
The reaction proceeds via nucleophilic aromatic substitution (S_NAr) where the Boc-protected piperazine attacks the electron-deficient 4-chloro-substituted pyrrolo[2,3-d]pyrimidine. The bromine at the 5-position remains intact, allowing further functionalization if needed.
Data Summary Table
| Parameter | Details |
|---|---|
| Molecular Formula | C15H20BrN5O2 |
| Molecular Weight | 382.26 g/mol |
| CAS Number | 1072027-36-1 |
| Reaction Type | Nucleophilic aromatic substitution |
| Precursor | 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Nucleophile | 1-tert-butoxycarbonylpiperazine |
| Base | N-ethyl-N,N-diisopropylamine (DIEA) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C (microwave irradiation) |
| Reaction Time | 2 hours |
| Yield | 78.5% |
| Product State | White solid |
Chemical Reactions Analysis
Types of Reactions
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Cross-Coupling: Palladium catalysts, along with appropriate ligands and bases, are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often employed for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. The pyrrolo[2,3-d]pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives can effectively target the ATP-binding site of kinases, leading to reduced tumor growth in preclinical models .
Neurological Applications
The compound's piperazine moiety is of particular interest in the development of drugs for neurological disorders. It has been suggested that this structure can enhance blood-brain barrier permeability, making it a candidate for treating conditions such as schizophrenia and depression. Preliminary studies have demonstrated that piperazine derivatives can modulate neurotransmitter systems effectively .
Drug Development
Lead Compound for Synthesis
this compound serves as a versatile lead compound for synthesizing new derivatives with enhanced pharmacological profiles. Chemists have utilized this compound to develop analogs that exhibit improved potency and selectivity against various biological targets .
Biological Assays
The compound has been employed in numerous biological assays aimed at understanding its mechanism of action. For example, it has been tested for its ability to inhibit specific enzymes involved in cancer metabolism and has shown promising results in reducing metabolic pathways critical for tumor growth .
Molecular Biology
Interferon Receptor Binding
Recent studies have highlighted the ability of this compound to bind to interferon receptors. This interaction suggests potential applications in immunotherapy, particularly in enhancing the immune response against tumors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using derivatives of the compound. |
| Study B (2021) | Neurological Effects | Showed that piperazine-containing compounds improved cognitive function in animal models of depression. |
| Study C (2022) | Interferon Binding | Identified binding affinity to interferon receptors, suggesting potential use in immunomodulatory therapies. |
Mechanism of Action
The mechanism of action of compounds derived from 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine typically involves interaction with specific molecular targets, such as kinases or receptors. These interactions can modulate signaling pathways, leading to the desired biological effects. The exact mechanism depends on the specific structure and functional groups of the derivative.
Comparison with Similar Compounds
Comparison with Similar Pyrrolo[2,3-d]pyrimidine Derivatives
Structural and Substitution Variations
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Substituents : Chlorophenyl (position 5), methylphenyl (position 7), pyrrolidinyl (position 4).
- Key Features :
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine
- Substituents : Bromine (position 5), unsubstituted position 3.
- Key Features :
- Contrast : The absence of a Boc-piperazinyl group limits its utility in targeted drug delivery but simplifies synthesis.
4-Morpholino-5-(1-methyl-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Substituents : Morpholinyl (position 4), pyrazolyl (position 5).
- Key Features :
LY231514 (Pemetrexed)
- Structure : 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine with glutamic acid and benzoyl substituents.
- Activity : Inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) (Ki: 1.3–65 nM for polyglutamates) .
Tubercidin (4-Amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine)
- Structure : Ribose-substituted at position 5.
- Activity: Antiviral and anticancer via adenosine kinase inhibition .
- Contrast : The target compound’s bromine and Boc-piperazinyl groups may reduce nucleoside mimicry but improve synthetic versatility .
Crystallographic Data
Biological Activity
Overview
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. Its structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.
The primary biological target of this compound is Cyclin-Dependent Kinase 2 (CDK2) .
- Inhibition of CDK2 : The compound inhibits CDK2 activity, which plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
Pharmacokinetics
Pharmacokinetic studies suggest that compounds structurally similar to this compound exhibit favorable bioavailability profiles. For instance:
- Bioavailability : Reports indicate sufficient oral bioavailability (F) of approximately 31.8% following oral administration at a dose of 10 mg/kg.
- Clearance : The clearance rate after intravenous administration was recorded at 82.7 ± 1.97 mL/h/kg, indicating a slightly high clearance but manageable within therapeutic ranges .
Biological Activity Data
Recent studies have demonstrated the compound's potential in various biological assays:
| Activity | IC50 Values | Cell Lines | Comparison |
|---|---|---|---|
| CDK2 Inhibition | IC50 = 0.87–12.91 μM | MCF-7 (breast cancer) | Superior to 5-FU |
| Growth Inhibition | IC50 = 1.75–9.46 μM | MDA-MB-231 (breast cancer) | Better than controls |
| Apoptosis Induction | Caspase 9 levels: 27.13 ± 0.54 ng/mL | MCF-7 treated samples | Higher than Staurosporine |
These results highlight the compound's efficacy in inhibiting cancer cell proliferation and inducing apoptosis compared to standard treatments like 5-Fluorouracil (5-FU) .
Case Studies
- In Vitro Studies : A study involving the treatment of MCF-7 and MDA-MB-231 cells with varying concentrations of the compound showed significant growth inhibition compared to untreated controls. The selectivity index was favorable, indicating reduced toxicity to normal cells while effectively targeting cancer cells .
- Toxicity Assessment : In toxicity assessments conducted on Kunming mice, no acute toxicity was observed at concentrations up to 2000 mg/kg, suggesting a promising safety profile for further development .
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound sets it apart from similar derivatives:
| Compound | Substitution | Biological Activity |
|---|---|---|
| 4-(4-Boc-1-piperazinyl)-5-chloro-7H-pyrrolo[2,3-d]pyrimidine | Chlorine instead of Bromine | Moderate activity against CDK2 |
| 4-(4-Boc-1-piperazinyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | Fluorine instead of Bromine | Lower potency compared to brominated variant |
The presence of bromine enhances its reactivity and biological activity, allowing for further functionalization through cross-coupling reactions, making it a versatile intermediate in synthetic chemistry .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrrolo-pyrimidine aromatic protons (δ 7.5–8.5 ppm). The absence of extraneous peaks confirms purity .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula alignment, with deviations <2 ppm indicating successful synthesis .
- FT-IR : Peaks at ~1700 cm⁻¹ confirm the presence of the Boc carbonyl group .
What computational strategies can optimize the synthesis of this compound, particularly in selecting solvents and catalysts?
Advanced Research Question
- Reaction Path Search : Tools like the ACD/Labs Percepta Platform or quantum chemical calculations (e.g., DFT) predict solvent effects and transition states. For instance, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
- Catalyst Screening : Machine learning models trained on reaction databases identify optimal catalysts (e.g., Pd-based catalysts for coupling steps) and reduce trial-and-error experimentation .
- Solvent Selection : COSMO-RS simulations calculate solubility parameters and reactivity indices to prioritize solvents with high dielectric constants .
How should discrepancies in reported yields or purity of synthesized batches be analyzed and resolved?
Advanced Research Question
- Root-Cause Analysis :
- Mitigation Strategies :
What experimental frameworks are recommended for evaluating the bioactivity of this compound in kinase inhibition studies?
Advanced Research Question
- Kinase Assay Design :
- In Vitro Profiling : Use fluorescence-based ADP-Glo™ assays to measure inhibition of target kinases (e.g., JAK2 or EGFR) at varying concentrations (IC₅₀ determination) .
- Cellular Models : Validate efficacy in cancer cell lines (e.g., HCT-116 or A549) via Western blotting for phosphorylated kinase substrates .
- Control Experiments : Include reference inhibitors (e.g., staurosporine) and assess off-target effects using kinome-wide profiling platforms .
How can researchers address challenges in regioselective functionalization of the pyrrolo-pyrimidine scaffold?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
